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Compound of Interest |

2-Mercaptobenzooxazole-5-
Compound Name: S
carboxylic acid

CAS No.: 7341-98-2

Cat. No.: B187989

. J

Executive Summary & Isomeric Context

The molecular formula CBH5NO3S does not refer to a single ubiquitous commodity chemical
(like Saccharin, C7TH5NOS3S) but rather represents a specific class of heterocyclic isomers used
primarily as scaffolds in fragment-based drug discovery (FBDD).

While multiple theoretical arrangements exist, this guide focuses on the most chemically
significant and commercially available isomer: 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid.
This compound represents a "privileged structure” in medicinal chemistry—a bi-heteroaryl
system combining a thiophene ring and an isoxazole core with a carboxylic acid handle, widely
used to synthesize anti-inflammatory agents and penicillin intermediates.

Key Isomer Identification Table:
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Compound Name IUPAC Name Relevance

) ) High. Key intermediate for
_ 5-(Thiophen-2-yl)isoxazole-3- o o
Primary Target ] ) antibiotics and bioisostere
carboxylic acid

studies.
2-(Furan-2-yl)thiazole-4- Medium. Thiazole-based
Isomer B ) ) ) S
carboxylic acid scaffold for kinase inhibitors.
6-Methoxybenzothiazole-4,7- Low. Quinone-like oxidation
Isomer C )
dione product; less common.

Nomenclature & Structural Analysis
IUPAC Name Decomposition

The systematic naming of the primary target follows the IUPAC Blue Book recommendations

for heterocyclic systems.

¢ Principal Functional Group: Carboxylic acid (-COOH).[1][2] This takes precedence for
numbering.

o Parent Hydride: Isoxazole (a five-membered ring containing adjacent Oxygen and Nitrogen).

o Numbering: The isoxazole ring is numbered starting from Oxygen (1) and Nitrogen (2). The
carboxyl group is at position 3 to minimize locants for the principal group.

o Substituent: A thiophene ring attached at position 2 of the thiophene to position 5 of the
isoxazole.

Full IUPAC Name:5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Commonly accepted: 5-(2-
Thienyl)isoxazole-3-carboxylic acid[3][4]

Chemical Identifiers[5][6]
e SMILES:0C(=0)C1=NOC(=C1)C2=CC=CS2

e INChlKey:OBTRHBQUXRJHJR-UHFFFAQOYSA-N[3]
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e Molecular Weight: 195.20 g/mol [3][5]

Physicochemical Profile (Data Summary)

The following data is critical for researchers assessing the "drug-likeness" of this scaffold using
Lipinski’s Rule of 5.

Interpretation for Drug

Property Value .
Design
) Ideal fragment (<300 Da) for
Molecular Weight 195.20 Da o
growing into larger leads.
Moderate lipophilicity; good
LogP (Predicted) ~1.8-2.1 membrane permeability
potential.
<140 Az suggests good oral
TPSA ~80 Az _ _ _gg I
bioavailability.
H-Bond Donors 1 (COOH) Low count favors permeability.
Potential for specific binding
H-Bond Acceptors 4(N,0,0,S) o ]
site interactions.
lonized at physiological pH
pKa (Acid) ~3.5-4.0 Py J P

(CO0-).

Synthetic Methodology

The synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid is a classic example of
heterocyclic construction using Claisen condensation followed by cyclization. This protocol is
self-validating because the intermediate dione has a distinct color change and the final product
precipitates upon acidification.

Reaction Pathway Logic

o Claisen Condensation: 2-Acetylthiophene is reacted with diethyl oxalate. The strong base
(NaOEt) deprotonates the acetyl group, which attacks the oxalate to form a 1,3-dicarbonyl
(diketo ester).
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» Cyclization: The diketo ester reacts with hydroxylamine (NH20OH). The nitrogen attacks the
ketone adjacent to the thiophene (or the ester, depending on pH control), but
thermodynamically, the 3-carboxy-5-substituted isoxazole is favored under standard
conditions.

o Hydrolysis: The ethyl ester is saponified to the free acid.

Visualization of Synthesis Workflow

2-Acetylthiophene Claisen Condensation
(Precursor) (Reflux, 4h)

Diketo Ester Cyclization

________ | Intermediate EtOH, Reflux)
Diethyl Oxalate ieiatui \
+ NaOEt

Hydroxylamine HC| TRttt
(Cyclization)

Figure 1: Synthetic route for CBH5SNO3S target via Claisen condensation and heterocyclization.

Hydrolysis
NaOH, then HCI

Ethyl 5-(2-thienyl)
isoxazole-3-carboxylate

5-(Thiophen-2-yl)
isoxazole-3-carboxylic acid

Click to download full resolution via product page

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the stench of thiophene derivatives.

e Condensation:

[¢]

Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

[¢]

Add diethyl oxalate (1.1 eq) dropwise at 0°C.

o

Add 2-acetylthiophene (1.0 eq) slowly. The solution will turn yellow/orange.

Reflux for 4 hours.

o

[¢]

Checkpoint: TLC should show disappearance of starting material and appearance of a
polar spot (diketo ester).

e Cyclization:
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[e]

Cool the mixture to room temperature.

o

Add Hydroxylamine hydrochloride (1.2 eq) dissolved in a minimum amount of water.

Reflux for 2 hours.

[¢]

[¢]

Pour into ice water. The ethyl ester intermediate may precipitate. If not, extract with ethyl
acetate.

o Hydrolysis (Saponification):

o Dissolve the ester in 10% NaOH solution. Stir at 60°C for 1 hour.

o Critical Step: Cool on ice and acidify to pH 2 using 6M HCI.

o The product CBH5NO3S will precipitate as a white/off-white solid.

o Filter, wash with cold water, and dry. Recrystallize from Ethanol/\Water.
Medicinal Chemistry Applications
The C8H5NO3S scaffold is highly valued in drug development for two reasons:

» Bioisosterism: The isoxazole ring acts as a bioisostere for amide bonds or carboxylic acids,
improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

e Fragment-Based Drug Design (FBDD): The carboxylic acid moiety serves as a "warhead" or
anchor point for combinatorial chemistry (e.g., amide coupling to create larger libraries).

Structure-Activity Relationship (SAR) Logic
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C8H5NO3S Core
(Isoxazole-Thiophene)

Derivatization \Functionalization

COOH Moadification Thiophene C-5
(Amide Coupling) (Electrophilic Subst.)

Improves Solubility Increases Lipophilicity
& Target Specificity & Potency

Figure 2: SAR optimization vectors for the CBH5NO3S scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.2-AFI)LF T/ —)L-4- 1)L B 97% | Sigma-Aldrich [sigmaaldrich.com]
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¢ 3. echemi.com [echemi.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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